Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib
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Overview
Description
Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib is a derivative of Sorafenib, a well-known kinase inhibitor used in cancer treatment. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib typically involves multi-step organic synthesis. The process may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-trifluoromethyl aniline and methyl 4-hydroxypicolinate.
Reaction Steps: The key steps may involve nitration, reduction, and esterification reactions.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib involves:
Molecular Targets: The compound targets specific kinases involved in cell signaling.
Pathways: It inhibits pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: The parent compound, used in cancer treatment.
Regorafenib: Another kinase inhibitor with similar applications.
Sunitinib: A related compound with overlapping therapeutic uses.
Uniqueness
Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib is unique due to its specific chemical modifications, which may enhance its efficacy and reduce side effects compared to similar compounds.
Properties
CAS No. |
2204442-52-2 |
---|---|
Molecular Formula |
C27H23N5O6 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35) |
InChI Key |
LYFLMAXULJNQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC |
Origin of Product |
United States |
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